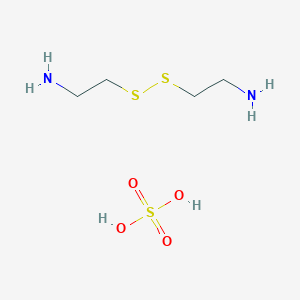

2,2'-Disulfanediyldiethanamine sulfate

Description

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.H2O4S/c5-1-3-7-8-4-2-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCYODCCYCPADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936642 | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16214-16-7 | |

| Record name | Ethanamine, 2,2′-dithiobis-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16214-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(ethylammonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Disulfide Bond Reduction by Cystamine Sulfate

Abstract

Disulfide bonds are critical post-translational modifications that dictate the structural integrity and biological function of a multitude of proteins. The ability to control the cleavage of these bonds is fundamental in various fields, from proteomics to therapeutic protein development. Cystamine, particularly in its stable sulfate salt form, serves as a valuable reagent for this purpose. This technical guide provides a comprehensive exploration of the mechanism by which cystamine sulfate facilitates the reduction of protein disulfide bonds. We will delve into the core chemical principles, kinetic considerations, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Disulfide Bond

Disulfide bonds (S-S) are covalent linkages formed between the thiol groups of two cysteine residues. These bonds act as molecular staples, locking a protein into its correct three-dimensional conformation. This structural stabilization is particularly crucial for extracellular and secreted proteins, which must withstand harsher environmental conditions than their intracellular counterparts. The reversible nature of disulfide bond formation and cleavage is also a key element in various biological redox signaling pathways.

The controlled reduction of disulfide bonds is a prerequisite for numerous analytical and preparative techniques in protein science:

-

Protein Sequencing and Mass Spectrometry: Complete reduction of disulfide bonds is necessary to fully denature a protein, ensuring its linear sequence is accessible to proteolytic enzymes and subsequent analysis.

-

Protein Refolding: In the production of recombinant proteins, which often accumulate as misfolded aggregates (inclusion bodies) with incorrect disulfide pairing, a reduction step is the first phase in the refolding process to allow for the subsequent formation of native disulfide bonds.

-

Thiol-Specific Labeling and Conjugation: The generation of free thiol groups through disulfide reduction enables their specific modification with fluorescent probes, crosslinkers, or drug molecules.

While several reducing agents are available, cystamine offers a unique profile as a biologically relevant small molecule. This guide will elucidate the precise chemical choreography of its action.

The Chemistry of Cystamine and the Thiol-Disulfide Exchange

Cystamine is the symmetrical disulfide formed by the oxidation of two molecules of cysteamine (2-aminoethanethiol). In its solid form, it is most commonly available as a salt, such as cystamine sulfate or cystamine dihydrochloride, which enhances its stability and solubility in aqueous solutions. The sulfate and chloride ions are spectators in the reduction reaction itself; their primary role is to provide a stable, crystalline form of the reagent.

The central mechanism by which cystamine participates in the reduction of a protein disulfide bond is thiol-disulfide exchange . This is a class of reactions where a thiolate anion (RS⁻) from one molecule performs a nucleophilic attack on one of the sulfur atoms of a disulfide bond (R'-S-S-R'') in another molecule.

The Active Species: From Cystamine to Cysteamine

It is a common misconception that cystamine, in its disulfide form, directly reduces protein disulfide bonds. In reality, for cystamine to function as a net reducing agent in an in vitro setting, it must first be converted to its reduced form, cysteamine . This initial reduction can be achieved by a stronger, primary reducing agent (like dithiothreitol, DTT, in a preparatory step) or, more commonly in practical applications like protein refolding, by establishing a redox buffer containing a mixture of both cystamine and cysteamine.[1][2]

In a biological context, intracellular reducing equivalents, primarily glutathione (GSH), can reduce cystamine to cysteamine, which is the active thiol species.[3]

The Role of pH: Activating the Nucleophile

The thiol-disulfide exchange reaction is highly dependent on pH. The attacking species is not the protonated thiol group (-SH) of cysteamine, but rather its deprotonated, anionic form, the thiolate (-S⁻). The formation of the thiolate is governed by the pKa of the thiol group. The pKa of the thiol group in cysteine is approximately 8.3.[3] Consequently, the rate of disulfide reduction increases significantly as the pH of the solution approaches and exceeds this pKa, due to the increased concentration of the more nucleophilic thiolate anion. This is a critical consideration when designing a reduction protocol.

The Step-by-Step Mechanism of Disulfide Reduction

The reduction of a protein disulfide bond (P-S-S-P) by cysteamine proceeds through a two-step thiol-disulfide exchange cascade:

Step 1: Nucleophilic Attack and Formation of a Mixed Disulfide

A cysteamine thiolate anion attacks one of the sulfur atoms of the protein's disulfide bond. This is a bimolecular nucleophilic substitution (SN2) reaction. The result is the cleavage of the protein's internal disulfide bond and the formation of a mixed disulfide between the protein and a cysteamine molecule. This also liberates one of the protein's cysteine residues as a thiolate.

Step 2: Resolution of the Mixed Disulfide

A second cysteamine thiolate anion attacks the external sulfur atom (the one belonging to the cysteamine moiety) of the mixed disulfide. This second nucleophilic attack releases the other protein cysteine residue as a thiolate and forms one molecule of cystamine.

The overall stoichiometry of the reaction is:

P-S-S-P + 2 HS-CH₂-CH₂-NH₃⁺ ⇌ 2 P-SH + H₃N⁺-CH₂-CH₂-S-S-CH₂-CH₂-NH₃⁺

This entire process is an equilibrium. To drive the reaction toward the complete reduction of the protein, a significant molar excess of the reduced form (cysteamine) is typically used.

Below is a diagram illustrating the mechanistic pathway.

Quantitative Parameters and Experimental Considerations

The efficiency of disulfide bond reduction is influenced by several key parameters that can be optimized for a specific protein and application.

| Parameter | Typical Range/Value | Rationale and Field-Proven Insights |

| Redox Potential (E₀') | ~ -0.250 V (for Cysteine/Cystine at pH 7.4)[1] | The redox potential of the cysteamine/cystamine couple is sufficiently negative to reduce most protein disulfide bonds. It is, however, less reducing than DTT (~ -0.33 V), which can be an advantage in preventing the unwanted reduction of very stable or buried disulfides. |

| pH | 7.5 - 9.0 | As the reaction rate is dependent on the thiolate concentration, a pH above the thiol pKa (~8.3) is often optimal.[3] However, very high pH (>9.5) can lead to protein denaturation or side reactions. A common starting point is pH 8.5. |

| Concentration Ratio | [Cysteamine]:[Cystamine] from 10:1 to 2:1 | In redox buffers for protein refolding, the ratio of the reduced to the oxidized form is critical. A higher ratio of cysteamine favors reduction, while a lower ratio allows for disulfide shuffling and re-oxidation. For complete reduction, a high excess of cysteamine is used.[4] |

| Total Reagent Conc. | 1 - 10 mM | Higher concentrations can accelerate the reaction but may also increase the risk of protein aggregation or non-specific modifications. The optimal concentration should be determined empirically.[3] |

| Temperature | 4 - 37 °C | Higher temperatures increase the reaction rate. However, for sensitive proteins, reduction is often performed at 4°C to minimize the risk of denaturation or degradation. |

| Incubation Time | 30 minutes - several hours | The time required for complete reduction depends on the accessibility of the disulfide bonds, reagent concentrations, pH, and temperature. Progress can be monitored using Ellman's reagent (DTNB) to quantify free thiols. |

Experimental Protocol: In Vitro Reduction of Protein Disulfide Bonds

This protocol provides a general framework for the reduction of disulfide bonds in a purified protein solution using a cysteamine/cystamine redox system. This approach is gentler than using a strong, single-component reducing agent like DTT and is particularly useful when aiming to gently unfold a protein or prepare it for refolding.

Materials

-

Cystamine sulfate or Cystamine dihydrochloride

-

Cysteamine hydrochloride

-

Tris-HCl buffer (1 M, pH 8.5)

-

EDTA (0.5 M)

-

High-purity water

-

Purified protein with disulfide bonds

-

Nitrogen or Argon gas (optional, but recommended)

Preparation of the Reduction Buffer (Example for a 10:1 Redox Ratio)

-

Buffer Base: In a suitable container, combine reagents to achieve a final concentration of 50 mM Tris-HCl and 1 mM EDTA. Add high-purity water to approximately 90% of the final desired volume.

-

Deoxygenation (Optional): To minimize air oxidation of cysteamine, gently bubble nitrogen or argon gas through the buffer solution for 10-15 minutes.

-

Add Redox Components: For a final buffer with 5 mM cysteamine and 0.5 mM cystamine, weigh out and add the appropriate amounts of cysteamine hydrochloride and cystamine sulfate/dihydrochloride.

-

pH Adjustment: Adjust the pH to 8.5 using 1 M NaOH or HCl. The addition of the amine salts will lower the pH.

-

Final Volume: Bring the buffer to the final volume with high-purity water.

-

Storage: Use the buffer immediately for best results. If short-term storage is necessary, keep it on ice and under a nitrogen atmosphere.

Protein Reduction Procedure

-

Protein Preparation: The protein of interest should be in a compatible buffer, ideally at a concentration of 1-10 mg/mL. If the protein is in a different buffer, it can be exchanged into the reduction buffer via dialysis or using a desalting column.

-

Initiate Reduction: Add the protein solution to the freshly prepared reduction buffer. A common approach is to slowly add the protein to the buffer with gentle stirring.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 2-4 hours). The optimal time should be determined empirically for the specific protein.

-

Monitoring the Reaction (Optional): The extent of reduction can be monitored by taking aliquots at different time points and quantifying the appearance of free thiols using Ellman's reagent (DTNB).

-

Quenching/Removal of Reducing Agent: Once the reduction is complete, the cysteamine and cystamine can be removed by dialysis, size-exclusion chromatography, or tangential flow filtration. If the newly formed free thiols need to be prevented from re-oxidizing, an alkylating agent (e.g., iodoacetamide) can be added to cap them.

The workflow for this protocol is depicted below.

Conclusion and Future Perspectives

Cystamine sulfate, as a stable precursor to the active reducing agent cysteamine, provides a valuable tool in the protein scientist's arsenal. Its mechanism of action is a classic example of thiol-disulfide exchange, a reaction whose efficiency is critically dependent on pH and the ratio of reduced to oxidized species. Understanding these fundamental principles allows researchers to move beyond simply following a protocol to intelligently designing and troubleshooting experiments. The use of a cysteamine/cystamine redox couple, as detailed in this guide, offers a controlled and often gentler alternative to more aggressive reducing agents, proving particularly advantageous in the delicate process of protein refolding and structural analysis. As the demand for complex recombinant proteins in therapeutics and diagnostics continues to grow, a deep, mechanistic understanding of reagents like cystamine will remain indispensable for achieving high-yield, biologically active products.

References

- Jazayeri, A., et al. (2014). Refolding process of cysteine-rich proteins: Chitinase as a model. PMC.

- BenchChem. (2025).

- Science Gateway. (n.d.). Protein refolding.

- Hober, S., et al. (2004). Refolding proteins using a chemically controlled redox state.

- Piersanti, G., et al. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of Organic Chemistry.

- Hellinga, H. W., & Richards, F. M. (1994). Redox conditions for stimulation of in vitro folding and assembly of the glycoprotein hormone chorionic gonadotropin. PubMed.

- Mthembu, S. N., et al. (2021). Breaking a Couple: Disulfide Reducing Agents. Digital CSIC.

- Wikipedia. (n.d.). Cystamine. Wikipedia.

- Hogg, P. J. (2003). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences.

- Gilbert, H. F. (1990). Molecular and Cellular Aspects of Thiol-Disulfide Exchange.

Sources

Synthesis and purification of 2,2'-Disulfanediyldiethanamine sulfate for lab use.

<An In-depth Technical Guide to the Synthesis and Purification of 2,2'-Disulfanediyldiethanamine Sulfate for Laboratory Use

Introduction

2,2'-Disulfanediyldiethanamine, commonly known as cystamine, is an organic disulfide.[1] In its pure form, it exists as an unstable, colorless oil.[1][2] Consequently, for laboratory applications, it is typically handled as its more stable dihydrochloride or sulfate salt.[1][2] This guide focuses on the synthesis and purification of this compound (also known as cystamine sulfate), a compound of significant interest in various research and development fields.

Cystamine and its derivatives are utilized in a range of applications, including as a sulfhydryl reagent, an enzyme inhibitor, and a radiation-protective agent.[1] Cystamine dihydrochloride, a related salt, is employed in the derivatization of polymer monoliths for hydrophilic interaction liquid chromatography, as a crosslinking agent in hydrogel development, and in the functionalization of nanoparticles for siRNA and DNA delivery.[1] Given its diverse applications, a reliable and well-characterized supply of high-purity cystamine sulfate is crucial for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven insights. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both technical accuracy and practical utility.

I. Synthesis of this compound

The primary route for synthesizing cystamine salts involves the oxidation of its precursor, cysteamine (2-aminoethanethiol).[2][3] This transformation from a thiol to a disulfide is a cornerstone of sulfur chemistry and can be achieved through various oxidative methods.

Core Principle: Oxidation of Cysteamine

The synthesis of cystamine is fundamentally an oxidative dimerization of cysteamine.[4] In this reaction, two molecules of cysteamine are oxidized, leading to the formation of a disulfide bond (-S-S-) and the release of two protons and two electrons.

Reaction: 2 HSCH₂CH₂NH₂ → H₂NCH₂CH₂SSCH₂CH₂NH₂ + 2H⁺ + 2e⁻

A variety of oxidizing agents can be employed to facilitate this reaction, including molecular oxygen, hydrogen peroxide, and dimethyl sulfoxide (DMSO).[1][3] The choice of oxidant and reaction conditions is critical to control the reaction rate, prevent over-oxidation to sulfonic acids, and minimize the formation of byproducts.[5]

Experimental Protocol: Liquid-Phase Oxidation with Hydrogen Peroxide

This protocol details a conventional and well-established method for the synthesis of cystamine via the liquid-phase oxidation of cysteamine hydrochloride using hydrogen peroxide.[2][3] The resulting cystamine dihydrochloride can then be converted to the sulfate salt.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Cysteamine hydrochloride | C₂H₇NS·HCl | 113.61 | 10.0 g |

| Hydrogen peroxide (30% w/w) | H₂O₂ | 34.01 | ~7.5 mL |

| Deionized water | H₂O | 18.02 | 50 mL |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | As needed |

| Ethanol (95%) | C₂H₅OH | 46.07 | For purification |

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of cysteamine hydrochloride in 50 mL of deionized water. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial as the subsequent oxidation reaction is exothermic.

-

Addition of Oxidant: While maintaining the temperature between 0-10 °C, slowly add 30% hydrogen peroxide solution dropwise to the stirred cysteamine hydrochloride solution. The addition should be controlled to prevent a rapid temperature increase.

-

Reaction Monitoring: The progress of the reaction can be monitored by testing for the disappearance of free thiol groups using techniques such as Ellman's test or by thin-layer chromatography (TLC).

-

Conversion to Sulfate Salt: Once the oxidation is complete (typically after 2-4 hours), slowly add concentrated sulfuric acid to the reaction mixture until the pH is acidic. This will precipitate the less soluble cystamine sulfate.

-

Isolation: Isolate the crude cystamine sulfate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the product under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude cystamine sulfate.

II. Purification of this compound

The purity of the synthesized cystamine sulfate is paramount for its intended applications. The primary impurity of concern is the starting material, cysteamine, as well as potential polysulfuric by-products.[6] Recrystallization is a powerful and widely used technique for the purification of solid compounds.[7]

Core Principle: Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a particular solvent or solvent system.[7] The ideal recrystallization solvent should dissolve the compound to be purified readily at an elevated temperature but sparingly at a lower temperature.[7] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol: Recrystallization of Cystamine Sulfate

This protocol outlines the purification of crude cystamine sulfate by recrystallization from an aqueous ethanol solution.

Materials and Reagents:

| Reagent | Formula | Use |

| Crude Cystamine Sulfate | C₄H₁₂N₂S₂·H₂SO₄ | Compound to be purified |

| Deionized water | H₂O | Primary solvent |

| Ethanol (95%) | C₂H₅OH | Anti-solvent |

Step-by-Step Procedure:

-

Dissolution: In a suitable flask, dissolve the crude cystamine sulfate in a minimal amount of hot deionized water. The goal is to create a saturated solution at the boiling point of the water.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Slowly add ethanol to the hot aqueous solution until the solution becomes slightly turbid. The addition of the less polar ethanol reduces the solubility of the ionic cystamine sulfate, inducing crystallization.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield of crystals. Slow cooling is essential for the formation of large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified cystamine sulfate crystals under vacuum to a constant weight.

Purification Workflow Diagram

Sources

- 1. Cystamine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cystamine | C4H12N2S2 | CID 2915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of the oxidation products of cysteamine and cystamine by CE-MS interfaced by a noncommercial electrospray ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. mt.com [mt.com]

Navigating the Solution: A Technical Guide to the Solubility of 2,2'-Disulfanediyldiethanamine Sulfate in Common Buffer Systems

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Disulfanediyldiethanamine, commonly known as cystamine, is a disulfide-containing compound with significant applications in pharmaceutical and biochemical research. Its utility, particularly in the development of redox-responsive drug delivery systems, hinges on a thorough understanding of its behavior in aqueous solutions. This technical guide provides a comprehensive exploration of the solubility of its sulfate salt, 2,2'-Disulfanediyldiethanamine sulfate, in various commonly used laboratory buffers. We will delve into the physicochemical principles governing its solubility, the critical influence of pH and buffer composition, and provide detailed, field-proven protocols for accurate solubility determination. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to effectively formulate and utilize this compound in their experimental workflows.

Introduction: The Significance of this compound

2,2'-Disulfanediyldiethanamine is a symmetrical organic disulfide.[1] It is structurally related to the amino acid cysteine and is often handled in its more stable salt forms, such as the dihydrochloride or sulfate salt.[1][2] The defining feature of this molecule is its disulfide bond (-S-S-), which can be cleaved under reducing conditions. This property makes it an invaluable tool in drug delivery systems designed to release therapeutic payloads in specific redox environments, such as the intracellular space of cancer cells, which have a higher concentration of reducing agents like glutathione.[3]

While much of the available literature focuses on the dihydrochloride salt, the sulfate salt offers an alternative with potentially different handling and solubility characteristics due to the nature of its counter-ion. Understanding the solubility of this compound is a critical first step in the rational design of experiments, from fundamental biochemical assays to the formulation of complex drug carriers.[3]

Physicochemical Properties and their Impact on Solubility

This compound is a solid at room temperature.[2] Its solubility is primarily dictated by the interplay of its constituent functional groups with the solvent and the components of the buffer system.

-

Amine Groups: The presence of two primary amine groups (-NH2) makes the molecule basic. In aqueous solutions, these amines can be protonated to form ammonium ions (-NH3+). The extent of protonation is highly dependent on the pH of the solution.

-

Disulfide Bond: The disulfide bond is a covalent linkage that is relatively stable under neutral and acidic conditions. However, under alkaline conditions and in the presence of reducing agents, it can be cleaved.[4][5]

-

Sulfate Counter-ion: The sulfate anion (SO4^2-) is the conjugate base of a strong acid (sulfuric acid) and contributes to the overall salt nature of the compound.

The solubility of this compound is a direct consequence of the equilibrium between its solid form and its dissolved, ionized species in solution.

The Critical Role of pH in Solubility

The pH of the buffer system is arguably the most significant factor influencing the solubility of this compound. This is due to the protonation state of the two primary amine groups.

At acidic to neutral pH, the amine groups will be predominantly protonated (-NH3+), rendering the molecule a dication. This charged species will readily interact with polar water molecules, leading to higher solubility. Conversely, as the pH becomes more alkaline, the amine groups will be deprotonated, and the molecule will become less charged and more hydrophobic, which can lead to a decrease in aqueous solubility.

It is crucial to note that dissolving this compound, the salt of a weak base and a strong acid, can itself lower the pH of a poorly buffered solution.[6] Therefore, the use of a well-buffered system is essential to maintain a stable pH and obtain reproducible solubility data.

Solubility in Common Laboratory Buffers: A Comparative Overview

The choice of buffer can significantly impact the solubility of this compound, not only through pH but also through potential interactions with buffer components. While specific quantitative data for the sulfate salt is not widely published, we can infer its behavior based on the well-documented solubility of the analogous dihydrochloride salt and fundamental chemical principles. The solubility of cystamine dihydrochloride in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[6][7]

Phosphate-Buffered Saline (PBS)

-

Typical pH Range: 7.2-7.4

-

Commentary: PBS is an isotonic buffer commonly used in biological applications.[8][9] At this near-neutral pH, the amine groups of 2,2'-Disulfanediyldiethanamine will be largely protonated, favoring solubility. However, high concentrations of phosphate ions could potentially interact with the protonated amine groups, although this is not commonly reported as a significant issue.

Acetate Buffers

-

Typical pH Range: 3.6-5.6[10]

-

Commentary: In the acidic range of acetate buffers, 2,2'-Disulfanediyldiethanamine will be fully protonated, which should lead to high solubility. Acetate buffers are simple to prepare and are useful for applications requiring acidic conditions where the stability of the disulfide bond is generally high.[10][11]

Tris Buffers

-

Typical pH Range: 7.0-9.0[12]

-

Commentary: Tris (tris(hydroxymethyl)aminomethane) buffers are widely used in molecular biology and biochemistry.[12][13][14] In the physiological pH range of Tris buffers, good solubility of this compound is expected. However, it is important to be aware that the pH of Tris buffers is highly sensitive to temperature changes.[14][15] Therefore, it is crucial to prepare and use the buffer at the intended experimental temperature.

The following table summarizes the expected solubility behavior of this compound in these common buffers.

| Buffer System | Typical pH Range | Expected Solubility of this compound | Key Considerations |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good | Isotonic, widely used in biological studies.[8][9] |

| Acetate Buffer | 3.6 - 5.6 | High | Acidic pH ensures full protonation of amine groups. |

| Tris Buffer | 7.0 - 9.0 | Good to Moderate | pH is temperature-dependent; potential for decreased solubility at higher pH.[14][15] |

Experimental Protocol for Determining Solubility

This section provides a detailed, step-by-step methodology for determining the solubility of this compound in a buffer of choice. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials

-

This compound

-

Selected Buffer (e.g., PBS, Acetate, Tris)

-

Deionized water

-

Calibrated pH meter

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantification)

-

HPLC system (optional, for quantification)

Buffer Preparation

It is imperative to use accurately prepared buffers. Below are example recipes for 1L of 1X buffer solutions.

Phosphate-Buffered Saline (PBS), pH 7.4 [8][9][16][17]

-

Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4, and 0.24 g of KH2PO4 in 800 mL of deionized water.

-

Adjust the pH to 7.4 with HCl or NaOH.

-

Add deionized water to a final volume of 1 L.

-

Sterilize by autoclaving.

0.1 M Acetate Buffer, pH 5.0 [11][18][19][20]

-

Dissolve 5.772 g of Sodium Acetate and 1.778 g of Acetic Acid in 800 mL of deionized water.

-

Adjust the pH to 5.0 with acetic acid or NaOH.

-

Add deionized water to a final volume of 1 L.

1 M Tris Buffer, pH 7.2 [13][21]

-

Dissolve 121.14 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 7.2 with concentrated HCl.

-

Add deionized water to a final volume of 1 L.

Solubility Determination Workflow

Sources

- 1. Cystamine - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. stjohnslabs.com [stjohnslabs.com]

- 10. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 12. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 13. goldbio.com [goldbio.com]

- 14. Tris Buffer Preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. Buffers for Biochemical Reactions [worldwide.promega.com]

- 16. Phosphate-buffered saline (PBS) (1x) [novoprolabs.com]

- 17. usbio.net [usbio.net]

- 18. weber.hu [weber.hu]

- 19. researchgate.net [researchgate.net]

- 20. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 21. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

Spectroscopic Characterization of 2,2'-Disulfanediyldiethanamine Sulfate: An In-depth Technical Guide

Introduction

2,2'-Disulfanediyldiethanamine sulfate, also known as cystamine sulfate, is a disulfide-containing organic salt with significant applications in pharmaceutical and biomedical research. Its structure, featuring a disulfide bond and primary amine groups, makes it a valuable molecule for various applications, including the development of drug delivery systems and as a crosslinking agent. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the in-depth characterization of this compound, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Molecular Structure and its Spectroscopic Implications

The chemical structure of this compound consists of a cystamine molecule protonated at its amine groups and ionically bonded to a sulfate anion. The cystamine cation possesses a flexible ethylenediamine backbone with a central disulfide linkage. This unique combination of functional groups—primary ammonium, disulfide, and sulfate—gives rise to distinct spectroscopic signatures that can be probed by various analytical techniques. Understanding these signatures is key to confirming the identity, purity, and stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the chemical environment of the protons.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality in Experimental Choices: ¹H NMR is the first-line technique for structural confirmation due to its high sensitivity and the wealth of information it provides on the connectivity of atoms. The choice of a deuterated solvent is critical; deuterium oxide (D₂O) is an excellent choice for this compound due to the compound's polarity and the desire to exchange the labile ammonium and residual water protons, simplifying the spectrum.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound in D₂O is expected to be relatively simple, showcasing two triplets corresponding to the two inequivalent methylene (-CH₂-) groups.

-

-S-CH₂- Group: The methylene group adjacent to the sulfur atom is expected to resonate at a higher chemical shift (downfield) due to the electron-withdrawing effect of the disulfide bond.

-

-N-CH₂- Group: The methylene group adjacent to the protonated amine group will appear at a lower chemical shift (upfield) compared to the sulfur-adjacent protons.

The coupling between the adjacent methylene groups will result in a triplet splitting pattern for each signal, with a typical coupling constant (J) of around 6-7 Hz.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -S-CH₂- | ~3.4 | Triplet |

| -N-CH₂- | ~3.0 | Triplet |

Note: Chemical shifts are approximate and can be influenced by concentration and the specific batch of deuterated solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Causality in Experimental Choices: ¹³C NMR complements ¹H NMR by providing direct information about the carbon backbone. While less sensitive than ¹H NMR, it is crucial for confirming the number of unique carbon environments in the molecule. A proton-decoupled ¹³C NMR experiment is standard, resulting in a spectrum with single lines for each carbon type, which simplifies interpretation.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound will display two distinct signals, corresponding to the two different methylene carbons.

-

-S-CH₂- Carbon: The carbon atom bonded to the sulfur will be deshielded and appear at a lower field.

-

-N-CH₂- Carbon: The carbon atom bonded to the nitrogen will be more shielded and appear at a higher field.

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -S-CH₂- | ~38 |

| -N-CH₂- | ~36 |

Note: The provided chemical shifts are based on data for the closely related cystamine dihydrochloride and may vary slightly for the sulfate salt.[1][2]

Experimental Protocol: NMR Spectroscopy

A Self-Validating System: This protocol includes steps for sample preparation and instrument setup that ensure data quality and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a 1D ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO peak (approximately 4.79 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Diagram 1: NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Experimental Choices: FT-IR is a rapid and non-destructive method that provides a molecular "fingerprint." The use of an Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples as it requires minimal sample preparation.

Expected FT-IR Absorptions: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium groups, C-H bonds, the S-O bonds of the sulfate anion, and potentially the S-S and C-N bonds.

Table 3: Key FT-IR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Ammonium) | Stretching | 3200-2800 (broad) |

| N-H (Ammonium) | Bending | ~1600 |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| S=O (Sulfate) | Stretching | ~1100 (strong, broad) |

| C-N | Stretching | 1250-1020 |

| S-S | Stretching | 540-480 (weak) |

Authoritative Grounding: The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in ammonium salts. The strong, broad band around 1100 cm⁻¹ is a hallmark of the sulfate ion. The C-N stretching vibration of aliphatic amines is typically observed as a medium or weak band in the 1250-1020 cm⁻¹ region.[4]

Experimental Protocol: FT-IR Spectroscopy

A Self-Validating System: This protocol ensures a clean and interference-free spectrum by including a background scan.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Collection:

-

With the ATR accessory empty, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[5]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Diagram 2: FT-IR Spectroscopy Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to confirm the molecular weight of the cystamine cation and to study its fragmentation pattern.

Causality in Experimental Choices: Electrospray ionization (ESI) is the preferred ionization technique for this polar and non-volatile compound. High-resolution mass spectrometry (HRMS) is advantageous for determining the accurate mass and elemental composition of the parent ion and its fragments.

Expected Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed will be the protonated cystamine cation, [C₄H₁₂N₂S₂ + H]⁺, with an expected m/z of approximately 153.05. The sulfate anion is not typically observed in positive ion mode.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The disulfide bond (S-S) and the carbon-sulfur (C-S) bonds are expected to be the most labile sites.[6][7] Cleavage of the S-S bond would result in a fragment ion at m/z of approximately 77.

Experimental Protocol: LC-MS

A Self-Validating System: This protocol uses liquid chromatography (LC) to introduce the sample into the mass spectrometer, which allows for separation from any potential impurities and provides a clean sample for analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as a water/acetonitrile mixture with a small amount of formic acid to promote protonation.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS Detection:

-

Set the mass spectrometer to positive ion ESI mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies, perform a product ion scan on the parent ion at m/z 153.

-

Diagram 3: LC-MS Analysis Workflow

Caption: Workflow for the LC-MS analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for detecting chromophores, which are parts of a molecule that absorb light.

Causality in Experimental Choices: While the aliphatic amine and sulfate groups do not absorb significantly in the standard UV-Vis range (200-800 nm), the disulfide bond has a weak n → σ* transition that results in a broad absorption band in the UV region.

Expected UV-Vis Spectrum: this compound is expected to show a weak, broad absorbance peak with a maximum (λ_max) around 240-250 nm, which is characteristic of the disulfide bond.[8] The absence of other significant peaks in the 200-800 nm range can be an indicator of the sample's purity from aromatic or other chromophoric impurities.

Experimental Protocol: UV-Vis Spectroscopy

A Self-Validating System: This protocol uses a blank measurement to correct for any absorbance from the solvent and the cuvette.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a UV-transparent solvent, such as deionized water, at a known concentration.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[9]

-

Select a wavelength range for scanning (e.g., 200-400 nm).

-

-

Blank Measurement:

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample-filled cuvette in the spectrophotometer and acquire the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Diagram 4: UV-Vis Spectroscopy Workflow

Sources

- 1. Cystamine Dihydrochloride | C4H14Cl2N2S2 | CID 5941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cystamine dihydrochloride(56-17-7) 13C NMR [m.chemicalbook.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. cbic.yale.edu [cbic.yale.edu]

- 6. Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

Harnessing Thiol-Disulfide Exchange: The Role of 2,2'-Disulfanediyldiethanamine Sulfate in Navigating Protein Folding Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of correct disulfide bonds is a critical and often rate-limiting step in the folding of many therapeutic and industrially relevant proteins.[1] Incorrect disulfide pairing leads to misfolded, inactive, and aggregation-prone species, posing a significant bottleneck in recombinant protein production and drug development.[2] This technical guide provides an in-depth exploration of 2,2'-Disulfanediyldiethanamine sulfate, commonly known as cystamine sulfate, a potent thiol-disulfide exchange reagent. We will dissect its core mechanism of action as a component of a redox shuffling system, provide detailed, field-proven protocols for its application in in vitro protein refolding, and discuss its broader therapeutic implications in diseases characterized by protein misfolding.

Introduction: The Challenge of the Disulfide Bond

For a significant portion of secreted and extracellular proteins, the covalent linkage between cysteine residues—the disulfide bond—is paramount to achieving and maintaining the native, biologically active three-dimensional structure.[3] This post-translational modification imparts crucial stability to the protein architecture.[4] However, the process is fraught with challenges. The oxidizing environment required for disulfide formation can also promote the formation of incorrect, non-native disulfide pairs, trapping the protein in a misfolded state.[5] Furthermore, the high concentration of protein during in vitro refolding often leads to intermolecular disulfide bond formation, resulting in aggregation.[6][7]

To overcome this, researchers employ "redox shuffling" systems, which are buffers containing a specific ratio of a reduced (thiol) and an oxidized (disulfide) reagent.[4] These systems create a controlled redox potential that facilitates not only the oxidation of free thiols but also the reduction and rearrangement of incorrectly formed disulfide bonds.[3] While the glutathione system (GSH/GSSG) is widely used, the cystamine/cysteamine redox couple offers a powerful and sometimes more effective alternative.[8][9]

Core Mechanism of Action: The Cystamine/Cysteamine Redox Couple

2,2'-Disulfanediyldiethanamine (cystamine) is the oxidized, disulfide form of its corresponding thiol, cysteamine.[10] Together, they form a dynamic redox pair that catalyzes the isomerization of disulfide bonds until the protein reaches its thermodynamically most stable—and typically native—conformation.

The fundamental reaction is a thiol-disulfide exchange, which proceeds via a nucleophilic attack mechanism.[4] The active species is the deprotonated thiol, the thiolate anion (S⁻), from cysteamine.[8]

The Process:

-

Initiation (Reduction of Incorrect Bonds): A cysteamine thiolate anion attacks an incorrect disulfide bond within the misfolded protein.

-

Formation of a Mixed Disulfide: This attack breaks the incorrect protein disulfide bond, forming a new mixed disulfide between the protein cysteine and cysteamine, and releasing a free protein thiol.

-

Resolution (Formation of Correct Bonds): The newly freed protein thiol, or another nearby thiol, can then attack another disulfide bond (either another non-native bond within the protein or the oxidized cystamine in the buffer) to form a new, potentially native, disulfide bond.

This continuous cycle of reduction and oxidation allows the protein to "shuffle" its disulfide pairings, exploring different conformational states until the native structure is achieved.[3] In cellular environments, cystamine is readily converted to its reduced form, cysteamine, which can then participate in these exchange reactions and exert antioxidant effects by increasing intracellular cysteine and glutathione levels.[11]

Diagram: Chemical Structures of the Redox Pair

Caption: The reversible oxidation-reduction relationship between cystamine and cysteamine.

Diagram: The Thiol-Disulfide Exchange Pathway

Caption: Simplified mechanism of cystamine/cysteamine-catalyzed disulfide bond shuffling.

Experimental Protocols & Methodologies

The successful application of cystamine in protein refolding hinges on the empirical optimization of key parameters. The goal is to identify a kinetic window where correct folding outpaces aggregation.

Key Parameters for Optimization

The effectiveness of the cystamine/cysteamine redox buffer is governed by several interdependent variables.

| Parameter | Typical Range | Rationale & Field Insights |

| Total Aminothiol Conc. | 0.1 - 5 mM | Higher concentrations can accelerate disulfide shuffling but may also promote aggregation. Start with a total concentration of 1-2 mM.[3] |

| Ratio (Cysteamine:Cystamine) | 10:1 to 1:1 | This ratio dictates the redox potential of the buffer. A higher proportion of the reduced form (cysteamine) creates a more reducing environment, favoring the breakage of incorrect bonds. A 5:1 to 10:1 ratio is a common starting point for proteins with multiple disulfide bonds. |

| pH | 7.5 - 9.0 | The pKa of cysteamine's thiol group is ~8.3. A pH above this value increases the concentration of the highly nucleophilic thiolate anion, accelerating the exchange reaction. However, very high pH (>9.0) can risk protein denaturation or deamidation.[3] |

| Temperature | 4 - 25 °C | Lower temperatures (e.g., 4°C) slow down all kinetic processes, including aggregation, providing a wider window for correct folding to occur.[3] |

| Protein Concentration | 10 - 100 µg/mL | Keeping the refolding protein concentration low is critical to favor intramolecular folding over intermolecular aggregation. |

| Additives | Varies | Additives like L-arginine (0.4-1.0 M) can act as aggregation suppressors. Non-detergent sulfobetaines (NDSBs) or low concentrations of polyethylene glycol (PEG) may also aid solubility. |

Protocol: In Vitro Refolding of a Disulfide-Bonded Protein from Inclusion Bodies

This protocol provides a generalized workflow for refolding a target protein that has been expressed insolubly in E. coli.

Materials:

-

Purified inclusion bodies of the target protein.

-

Solubilization Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl, 100 mM Dithiothreitol (DTT), pH 8.5.

-

Refolding Buffer Base: 50 mM Tris-HCl, 1 mM EDTA, pH 8.5.

-

Stock solutions of Cysteamine Hydrochloride and Cystamine Dihydrochloride (e.g., 100 mM in water).

-

Quenching Solution: 1 M Iodoacetamide (IAM) or 500 mM Acetic Acid.

Workflow:

-

Protein Solubilization and Reduction:

-

Resuspend the purified inclusion bodies in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Incubate with gentle agitation for 2-4 hours at room temperature to ensure complete solubilization and reduction of all cysteine residues.

-

Centrifuge at >15,000 x g for 30 minutes to remove any remaining insoluble material. The supernatant contains the fully denatured and reduced protein.

-

-

Preparation of the Refolding Buffer:

-

Prepare the desired volume of Refolding Buffer Base. For a 100 mL final volume, use 98-99 mL of base.

-

Chill the buffer to the desired refolding temperature (e.g., 4°C).

-

Rationale: Cold buffer helps to dissipate heat generated upon dilution of the GdnHCl and slows down initial aggregation events.

-

Add the cysteamine and cystamine stock solutions to achieve the desired final concentrations (e.g., 1 mM cysteamine and 0.2 mM cystamine for a 5:1 ratio). Adjust the final volume with the buffer base.

-

-

Initiation of Refolding by Rapid Dilution:

-

Using a syringe pump or by adding dropwise, slowly introduce the solubilized protein solution into the chilled, vigorously stirring refolding buffer.

-

Aim for a dilution factor of 50-100 fold. For example, add 1 mL of the 5 mg/mL protein stock into 99 mL of refolding buffer for a final protein concentration of 50 µg/mL.

-

Expert Insight: This is the most critical step. Slow, controlled addition into a well-stirred buffer is essential to rapidly lower the denaturant concentration below the threshold that supports folding, minimizing the time the protein spends in an aggregation-prone state.[3]

-

-

Incubation:

-

Allow the refolding reaction to proceed at the chosen temperature (e.g., 4°C) for 12-48 hours with gentle, continuous stirring.

-

The optimal time should be determined empirically by taking time points for analysis.

-

-

Analysis of Refolding Yield:

-

At various time points, withdraw an aliquot of the refolding mixture.

-

Activity Assay: If the protein has a measurable biological or enzymatic activity, this is the most direct measure of correct folding.

-

Chromatographic Analysis: Use Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC). Correctly folded monomeric protein will typically elute as a sharp, distinct peak compared to aggregated or misfolded species.

-

Spectroscopic Analysis: Monitor changes in intrinsic tryptophan fluorescence or circular dichroism (CD) to follow the formation of tertiary and secondary structure, respectively.

-

SDS-PAGE Analysis: Compare samples run under non-reducing vs. reducing conditions. Correctly folded, intramolecularly disulfide-bonded proteins often migrate faster (appear smaller) under non-reducing conditions.

-

Diagram: Experimental Refolding Workflow

Caption: A standard workflow for the in vitro refolding of proteins using cystamine.

Broader Applications in Drug Development

The utility of cystamine and its reduced form, cysteamine, extends beyond in vitro applications into therapeutic strategies for diseases rooted in protein misfolding and oxidative stress.[12][13]

-

Neurodegenerative Diseases: A significant body of research has explored cystamine and cysteamine as potential treatments for Huntington's disease (HD) and Parkinson's disease (PD).[11][14] Their mechanism in this context is pleiotropic:

-

Transglutaminase Inhibition: Cystamine inhibits tissue transglutaminase, an enzyme implicated in the cross-linking of mutant huntingtin protein, thereby reducing the formation of toxic aggregates.[15]

-

Antioxidant Effects: By increasing intracellular levels of cysteine, the rate-limiting precursor for the master antioxidant glutathione, these compounds help mitigate the oxidative stress that is a hallmark of many neurodegenerative conditions.[11][12]

-

Neurotrophic Factor Upregulation: Studies have shown that cystamine can increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival and function.[11][15]

-

-

Cystinosis: Cysteamine is an FDA-approved treatment for cystinosis, a lysosomal storage disorder where the disulfide amino acid cystine accumulates within cells.[16] Cysteamine enters the lysosome and converts cystine into cysteine and a mixed disulfide, both of which can then be transported out of the organelle.[16]

-

Modulation of the Unfolded Protein Response (UPR): The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[17][18] While initially adaptive, chronic UPR activation can lead to apoptosis. By facilitating protein folding and reducing the load of misfolded proteins, chemical chaperones like cystamine can potentially modulate the UPR, shifting the balance away from cell death and towards survival. This has implications for a wide range of diseases, from metabolic disorders to cancer.[17][19]

Safety and Handling

This compound and its related compounds are chemical reagents and must be handled with appropriate care.

-

Hazard Class: May be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[20][21]

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.[22][23]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.[20][24]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The material can be hygroscopic.[22][24]

Conclusion

This compound (cystamine), in conjunction with its reduced form cysteamine, constitutes a versatile and highly effective redox system for guiding the complex process of oxidative protein folding. Its utility in facilitating the correct formation of disulfide bonds makes it an invaluable tool for overcoming common hurdles in recombinant protein manufacturing. Furthermore, its multifaceted biological activities, including enzyme inhibition, antioxidant properties, and modulation of cellular stress pathways, have positioned it as a compound of significant interest for the development of therapeutics against a range of debilitating protein misfolding diseases. A thorough, empirical understanding of its application, as outlined in this guide, will empower researchers to harness its full potential in both basic science and translational drug development.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Cystamine Dihydrochloride, 97%.

- BenchChem. (2025). The Role of DL-Cystine in Protein Folding and Disulfide Bond Formation: A Technical Guide.

- Carl ROTH. (n.d.). Safety Data Sheet: Cysteamine hydrochloride.

- Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - Cystamine dihydrochloride.

- CymitQuimica. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). Cystamine dihydrochloride Safety Data Sheet.

-

Paul, B. D., & Snyder, S. H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10, 1315. Retrieved from [Link]

- CDH Fine Chemical. (n.d.). Cysteamine Hydrochloride CAS No 156-57-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Paul, B. D., & Snyder, S. H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. PubMed, 31920936. Retrieved from [Link]

-

ResearchGate. (2025). Potential of cystamine and cysteamine in the treatment of neurodegenerative diseases. Retrieved from [Link]

-

Semantic Scholar. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Retrieved from [Link]

- Rudolph, R., & Lilie, H. (2008). Strategies for the Oxidative in vitro Refolding of Disulfide-bridge-containing Proteins. In Protein Folding and Misfolding.

- Huntington's Disease Society of America. (n.d.). Cysteamine in the Therapeutic Pipeline.

-

Huth, J. R., et al. (1995). Redox conditions for stimulation of in vitro folding and assembly of the glycoprotein hormone chorionic gonadotropin. Endocrinology, 136(5), 1933-1940. Retrieved from [Link]

-

Zhang, T., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. Retrieved from [Link]

-

Wikipedia. (n.d.). Cystamine. Retrieved from [Link]

-

Semantic Scholar. (2011). Acyl cystamine: Small‐molecular foldase mimics accelerating oxidative refolding of disulfide‐containing proteins. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). In vitro Refolding of Proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). Cysteamine. Retrieved from [Link]

-

Lees, W. E., & Bulaj, G. (1996). Protein aggregation mediated by cysteine oxidation during the stacking phase of discontinuous buffer SDS-PAGE. Analytical Biochemistry, 240(1), 18-24. Retrieved from [Link]

-

Li, R., & Li, Y. (2010). Effect of cysteine on lowering protein aggregation and subsequent hardening of whey protein isolate (WPI) protein bars in WPI/buffer model systems. Journal of Agricultural and Food Chemistry, 58(15), 8826-8833. Retrieved from [Link]

-

Wang, M., & Kaufman, R. J. (2012). The unfolded protein response and its relevance to human disease. Disease Models & Mechanisms, 5(4), 433-435. Retrieved from [Link]

-

Wang, C. C., & Tsou, C. L. (2015). PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly. International Journal of Molecular Sciences, 16(12), 28265-28285. Retrieved from [Link]

-

Creighton, T. E. (1994). Disulfide-linked protein folding pathways. Progress in Biophysics and Molecular Biology, 62(3), 241-280. Retrieved from [Link]

-

Walter, P., & Ron, D. (2011). Mechanism, regulation and functions of the unfolded protein response. Nature Reviews Molecular Cell Biology, 12(11), 703-714. Retrieved from [Link]

-

Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology, 13(2), 89-102. Retrieved from [Link]

Sources

- 1. Disulfide-linked protein folding pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein aggregation mediated by cysteine oxidation during the stacking phase of discontinuous buffer SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cysteine on lowering protein aggregation and subsequent hardening of whey protein isolate (WPI) protein bars in WPI/buffer model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Redox conditions for stimulation of in vitro folding and assembly of the glycoprotein hormone chorionic gonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cystamine - Wikipedia [en.wikipedia.org]

- 11. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. hdsa.org [hdsa.org]

- 16. Cysteamine - Wikipedia [en.wikipedia.org]

- 17. The impact of the unfolded protein response on human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. buckinstitute.org [buckinstitute.org]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to 2,2'-Disulfanediyldiethanamine Sulfate: From Chemical Structure to Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Disulfanediyldiethanamine sulfate, more commonly known as cystamine sulfate, is a disulfide compound of significant interest in the biomedical and pharmaceutical fields. It is the sulfate salt of cystamine, the oxidized dimer of the aminothiol cysteamine. This guide provides a comprehensive overview of the chemical structure, molecular weight, and key properties of this compound. Furthermore, it delves into its synthesis, analytical characterization, and its crucial role in the treatment of the rare genetic disorder, cystinosis. This document is intended to serve as a technical resource, offering insights into the causality behind experimental choices and providing validated methodologies for its study.

Chemical Identity and Properties

This compound is a white crystalline solid.[1] It is the salt formed between the organic disulfide cystamine and sulfuric acid.

Chemical Structure

The core of the molecule is the cystamine cation, which consists of two ethanamine units linked by a disulfide bond (-S-S-). In the sulfate salt, this dication is ionically bonded to a sulfate anion (SO₄²⁻).

The chemical structure can be represented as: (NH₂CH₂CH₂S)₂ · H₂SO₄

Molecular Formula and Weight

The molecular and structural details of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₄N₂O₄S₃ | [2] |

| Molecular Weight | 250.36 g/mol | [2] |

| CAS Number | 16214-16-7 | [3] |

| Synonyms | Cystamine sulfate, Cystamine sulphate, 2,2'-Dithiobis(ethylamine) sulfate, 2,2'-Diaminodiethyl disulfide sulfate | [2][4] |

Synthesis and Purification

The synthesis of cystamine salts, including the sulfate, is conceptually centered on the oxidation of its precursor, cysteamine. While many published methods detail the synthesis of cysteamine hydrochloride, the principles are adaptable for the preparation of the sulfate salt.[5][6]

Synthesis of Cysteamine Hydrochloride: A Foundational Precursor

A common industrial method for producing cysteamine involves the "ethanolamine-sulfuric acid-thiazoline method".[6] This multi-step process offers mild operating conditions and is cost-effective.[6]

-

Formation of 2-Aminoethyl Sulfate: Ethanolamine reacts with sulfuric acid to produce 2-aminoethyl sulfate.[6]

-

Cyclization to 2-Mercaptothiazoline: The intermediate, 2-aminoethyl sulfate, then reacts with carbon disulfide to form 2-mercaptothiazoline.[6]

-

Hydrolysis to Cysteamine: Finally, 2-mercaptothiazoline is hydrolyzed under acidic or alkaline conditions to yield cysteamine.[5][6] The resulting cysteamine can then be isolated as its hydrochloride salt.[5]

Conversion to this compound

While a direct, detailed protocol for the synthesis of the sulfate salt from cysteamine was not found in the immediate search results, a general approach would involve the following conceptual steps:

-

Oxidation of Cysteamine: Cysteamine, a thiol, is readily oxidized to its disulfide form, cystamine. This can be achieved using a mild oxidizing agent in an aqueous or alcoholic solution. The choice of oxidant is critical to avoid over-oxidation to sulfonic acids.

-

Salt Formation: The resulting cystamine free base is then treated with a stoichiometric amount of sulfuric acid in a suitable solvent. The choice of solvent will influence the crystallization and purification of the final product.

-

Purification: The crude this compound is then purified, typically by recrystallization, to remove any unreacted starting materials, byproducts, or residual solvents.

Analytical Characterization: A Self-Validating System

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. This section outlines key analytical techniques and provides a conceptual framework for a self-validating protocol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of cystamine and its related compounds. A validated HPLC method can simultaneously quantify this compound and its primary degradation product, cysteamine.

Experimental Protocol: A Conceptual HPLC Workflow

Caption: A generalized workflow for the HPLC analysis of this compound.

Causality in Method Design:

-

Reverse-Phase C18 Column: This is a common choice for separating polar analytes like cystamine. The non-polar stationary phase interacts with the non-polar parts of the molecule.

-

Mobile Phase: The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between cystamine and related impurities.

-

UV Detection: Cystamine has a chromophore that allows for its detection using a UV detector, typically at a low wavelength.

Method Validation: A robust HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the results.[7][8]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons adjacent to the amino and sulfur groups. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the ethylamine backbone, further confirming the molecular structure.

Interpreting NMR Spectra: The first step in interpreting NMR spectra is to identify the number of signals, which corresponds to the number of chemically non-equivalent nuclei.[9] The chemical shift of each signal provides information about the electronic environment of the nuclei.[9] Finally, the splitting pattern (multiplicity) of the signals reveals the number of neighboring nuclei.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Bands: The FTIR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching and bending of the primary amine groups, C-H stretching of the alkyl chains, and S-O stretching of the sulfate anion. The disulfide (S-S) stretch is typically weak and may be difficult to observe.[10]

Interpreting FTIR Spectra: An FTIR spectrum is a plot of infrared light absorbance or transmittance versus frequency or wavenumber.[11] The peaks in the spectrum correspond to the vibrational frequencies of the bonds within the molecule.[11] By comparing the observed peaks to correlation charts or reference spectra, the functional groups present in the molecule can be identified.[12]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show a peak corresponding to the cystamine dication and potentially fragments resulting from the cleavage of the disulfide or carbon-sulfur bonds.

Therapeutic Application in Cystinosis

The primary and most well-established therapeutic application of cysteamine, and by extension its oxidized sulfate salt, is in the management of cystinosis.[13] Cystinosis is a rare, autosomal recessive lysosomal storage disease caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[4] The malfunction of this transporter leads to the accumulation of cystine crystals within the lysosomes of various cells and tissues, causing widespread organ damage, particularly to the kidneys and eyes.[4]

Mechanism of Action

Cysteamine acts as a cystine-depleting agent.[13] It enters the lysosome and participates in a thiol-disulfide exchange reaction with the accumulated cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and cysteamine.[13] Both of these smaller molecules are then able to exit the lysosome via different transport systems, effectively clearing the lysosomal cystine accumulation.[13]

Caption: Mechanism of action of cysteamine in depleting lysosomal cystine in cystinosis.

Metabolic Fate

In the body, cystamine is readily reduced to two molecules of cysteamine.[14] Cysteamine is then further metabolized, primarily to hypotaurine and subsequently to taurine.[15] This metabolic conversion is an important consideration in understanding its pharmacological activity and potential off-target effects.[15][16]

Conclusion

This compound is a chemically well-defined compound with a critical therapeutic role. This guide has provided a detailed overview of its chemical structure, molecular weight, synthesis, and analytical characterization. The importance of robust, validated analytical methods cannot be overstated for ensuring the quality and efficacy of this pharmaceutical agent. A thorough understanding of its mechanism of action in cystinosis and its metabolic fate is crucial for ongoing research and development efforts aimed at improving therapeutic outcomes for patients with this debilitating disease. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to work effectively with this important compound.

References

-

Besouw, M., Masereeuw, R., & van den Heuvel, L. (2023). A Review on the Antimutagenic and Anticancer Effects of Cysteamine. Advances in Pharmacological and Pharmaceutical Sciences, 2023, 2419444. [Link]

-

ChemicalBook. (n.d.). Cysteamine hydrochloride for synthesis. Retrieved from [Link]

-

Drugs.com. (2023, October 30). Cysteamine Monograph for Professionals. Retrieved from [Link]

- Gahl, W. A., Thoene, J. G., & Schneider, J. A. (2002). Cystinosis. The New England journal of medicine, 347(2), 111–121.

-